5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine - 19949-29-2

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-2905417
CAS Number: 19949-29-2
Molecular Formula: C10H11N3O3
Molecular Weight: 221.216
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h)

  • Compound Description: This compound demonstrated significant anticancer activity against various cancer cell lines, including NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB), showing better % growth inhibitions (%GIs) than Imatinib against 36 cell lines. []
  • Relevance: This compound shares a similar core structure with 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, both containing the 1,3,4-oxadiazol-2-amine moiety. The primary difference lies in the substitution pattern on the phenyl ring attached to the oxadiazole ring. Compound 6h possesses a 3,4-dimethoxyphenyl substituent, while the target compound has a 3,5-dimethoxyphenyl substituent. []

2-(5-(4-(Trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)phenol (6f)

  • Compound Description: This compound demonstrated significant anticancer activity and displayed the highest sensitivity against the CCRF-CEM cancer cell line in the study. []
  • Relevance: Similar to 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, this compound contains the 1,3,4-oxadiazol-2-amine core. The structural variation arises from the substitution on the phenyl ring attached to the oxadiazole. Compound 6f has a 2-hydroxyphenyl substituent, whereas the target compound features a 3,5-dimethoxyphenyl group. []

4-(5-(4-(Trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (6i)

  • Compound Description: This compound demonstrated promising antioxidant activity with an IC50 of 15.14 μM. []
  • Relevance: This compound also shares the 1,3,4-oxadiazol-2-amine core structure with 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. The key distinction lies in the substituent on the phenyl ring attached to the oxadiazole. Compound 6i incorporates a 2-methoxy-4-hydroxyphenyl group, whereas the target compound has a 3,5-dimethoxyphenyl group. []

N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h)

  • Compound Description: This compound showed significant anticancer activity against several cancer cell lines, including SNB-19, OVCAR-8, and NCI-H40. It also demonstrated better anticancer activity than Imatinib against specific cancer types, including CNS, ovarian, renal, breast, prostate, and melanoma. []
  • Relevance: This compound belongs to the same chemical class as 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine as both are N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. While both compounds share the core 1,3,4-oxadiazol-2-amine structure, they differ in their aryl substituents. Compound 6h has a 3,4,5-trifluorophenyl group attached to the oxadiazole ring and a 2,4-dimethylphenyl group on the amine nitrogen, whereas the target compound has a 3,5-dimethoxyphenyl group on the oxadiazole ring and an unsubstituted amine. []

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

  • Compound Description: This compound showed significant anticancer activity, exhibiting the maximum activity with a mean growth percent (GP) of 62.61. It showed high sensitivity towards MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) cell lines. []
  • Relevance: Similar to 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, this compound belongs to the N-aryl-5-substituted-1,3,4-oxadiazol-2-amine class of compounds. The difference lies in the substituents on the phenyl ring attached to the oxadiazole. Compound 4s features a 4-methoxyphenyl group and a 2,4-dimethylphenyl substituent on the amine, while the target compound possesses a 3,5-dimethoxyphenyl group and an unsubstituted amine. []

N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)

  • Compound Description: This compound showed noteworthy anticancer activity and demonstrated the maximum growth percent (GP) on the MDA-MB-435 (melanoma) cell line (GP = 6.82). []
  • Relevance: This compound shares the N-aryl-5-substituted-1,3,4-oxadiazol-2-amine core structure with 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. The variation lies in the substituents on the phenyl ring attached to the oxadiazole. Compound 4u possesses a 4-hydroxyphenyl group and a 2,4-dimethylphenyl substituent on the amine, whereas the target compound has a 3,5-dimethoxyphenyl group and an unsubstituted amine. []

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound serves as a core structure for various derivatives synthesized and evaluated for their antimicrobial and anticancer activities. []
  • Relevance: This compound shares the core 1,3,4-oxadiazol-2-amine structure with 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. The primary difference lies in the substituent on the 5th position of the oxadiazole ring, with the related compound having a 4-chlorophenyl group compared to the 3,5-dimethoxyphenyl group in the target compound. []

N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (3t)

  • Compound Description: This compound exhibited the most potent inhibitory activity against acetylcholinesterase (AChE) among a series of synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. []
  • Relevance: While structurally similar to 5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, this compound belongs to the 1,3,4-thiadiazol-2-amine class, where a sulfur atom replaces the oxygen atom in the oxadiazole ring. This difference highlights the impact of isosteric replacement on biological activity. []

Properties

CAS Number

19949-29-2

Product Name

5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C10H11N3O3

Molecular Weight

221.216

InChI

InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

YHNDYIWQCBMYSL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)N)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.